N1,N1-dimethylbenzene-1,2-disulfonamide
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Overview
Description
N1,N1-dimethylbenzene-1,2-disulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of two sulfonamide groups attached to a benzene ring, with two methyl groups attached to the nitrogen atoms of the sulfonamide groups. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylbenzene-1,2-disulfonamide typically involves the reaction of 1,2-benzenedisulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethylbenzene-1,2-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N1,N1-dimethylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1-dimethylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1,3-benzenedisulfonamide
- N,N-dimethyl-1,4-benzenedisulfonamide
- N,N-dimethyl-1,2-ethanediamine
Uniqueness
N1,N1-dimethylbenzene-1,2-disulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, such as N,N-dimethyl-1,3-benzenedisulfonamide and N,N-dimethyl-1,4-benzenedisulfonamide, the 1,2-substitution pattern may result in different steric and electronic effects, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O4S2 |
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Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-N,2-N-dimethylbenzene-1,2-disulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-10(2)16(13,14)8-6-4-3-5-7(8)15(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |
InChI Key |
XCSOAUKRYLZLLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
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